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Compound Name: AZD5462

Cat. No.: B12405063 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the structure-activity relationship (SAR) of

AZD5462, a selective, orally bioavailable allosteric agonist of the Relaxin Family Peptide

Receptor 1 (RXFP1). AZD5462 is currently under investigation as a potential therapeutic for

heart failure. This document outlines the medicinal chemistry evolution from early leads to the

clinical candidate, presenting key quantitative data, detailed experimental methodologies, and

visual representations of its mechanism of action.

Introduction
AZD5462 is a novel small molecule that acts as a pharmacological mimic of relaxin H2, the

endogenous ligand for RXFP1.[1][2] Activation of RXFP1 is associated with beneficial

cardiovascular effects, including anti-fibrotic and anti-inflammatory properties, making it a

promising target for the treatment of heart failure.[3][4] The development of an oral small-

molecule agonist like AZD5462 represents a significant advancement over the administration

of recombinant relaxin peptides.[5][6]

The discovery of AZD5462 originated from the high-throughput screening hit ML290, which

was subsequently optimized to the potent but metabolically unstable compound AZ7976.[2][3]

Further medicinal chemistry efforts focused on improving metabolic stability and

pharmacokinetic properties led to the identification of AZD5462.[2][7]
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Structure-Activity Relationship (SAR)
The optimization of the lead compound ML290 to the clinical candidate AZD5462 involved

systematic modifications to enhance potency, selectivity, and pharmacokinetic properties. The

key structural changes included the removal of a metabolically labile SF5 substituent and the

replacement of a phenyl ring with an aliphatic fragment to reduce the LogD.[8]

Quantitative SAR Data
The following table summarizes the in vitro potency of AZD5462 and its precursors in various

cell lines. Potency is expressed as pEC50 from cAMP accumulation assays.

Compound
Human CHO-
K1 RXFP1
pEC50

Human
HEK293
RXFP1 pEC50

Cynomolgus
HEK293
RXFP1 pEC50

Rat CHO-K1
RXFP1 pEC50

AZD5462 7.7 7.4 7.4 5.29

Data sourced from BioWorld.[9]

Pharmacokinetics
Pharmacokinetic properties of AZD5462 were evaluated in rats and cynomolgus monkeys,

demonstrating its suitability for oral administration.

Specie
s

Dose
(IV,
mg/kg)

Dose
(PO,
mg/kg)

CL
(mL/mi
n/kg)

Vd
(L/kg)

T½ (IV,
h)

T½
(PO, h)

Cmax
(µM/L)

Oral
Bioava
ilabilit
y (%)

Rat 2 1 24 0.98 1.2 2.9 0.23 58

Cynom

olgus

Monkey

2 5 9.1 0.56 4.7 7.2 0.94 12

Data sourced from BioWorld.[9]
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Mechanism of Action and Signaling Pathway
AZD5462 is an allosteric agonist of RXFP1.[7][10] It activates a similar panel of downstream

signaling pathways as the native ligand, relaxin H2.[2][3] However, a key distinction is that

AZD5462 does not modulate relaxin H2-mediated cAMP second messenger responsiveness.

[2][3][7] The activation of RXFP1 by relaxin and its small-molecule agonists is complex,

involving G-protein coupling and subsequent activation of various downstream effectors.

The diagram below illustrates the proposed signaling pathway of RXFP1 activation.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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